molecular formula C14H19NO3 B1302830 1-(2,6-Dimethoxybenzyl)piperidin-4-one CAS No. 397244-87-0

1-(2,6-Dimethoxybenzyl)piperidin-4-one

Cat. No. B1302830
CAS RN: 397244-87-0
M. Wt: 249.3 g/mol
InChI Key: RIMZATUVLVIXIP-UHFFFAOYSA-N
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Description

The compound "1-(2,6-Dimethoxybenzyl)piperidin-4-one" is a chemical structure that is not directly studied in the provided papers. However, similar compounds with structural variations have been analyzed, which can provide insights into the potential properties and reactivity of the compound . For instance, the synthesis and crystal structure of related piperidine derivatives have been reported, which can be used to infer some aspects of the compound of interest .

Synthesis Analysis

The synthesis of related piperidine compounds involves various chemical reactions, including modified Mannich condensation, as seen in the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one . This method could potentially be adapted for the synthesis of "1-(2,6-Dimethoxybenzyl)piperidin-4-one" by choosing appropriate starting materials and reaction conditions that would introduce the 2,6-dimethoxybenzyl moiety onto the piperidin-4-one core.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using X-ray diffraction, as demonstrated by the study of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine . This technique could be employed to determine the crystal structure of "1-(2,6-Dimethoxybenzyl)piperidin-4-one" and provide detailed information about its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the substituents on the piperidine ring. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's ability to form complexes, as seen in the molecular docking study of 1-(4-Methylbenzyl) piperazine . This suggests that "1-(2,6-Dimethoxybenzyl)piperidin-4-one" may also form stable complexes with biological targets, which could be explored through similar molecular docking studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be studied using various spectroscopic techniques, including FT-IR, FT-Raman, UV, NMR, and computational methods like DFT calculations . These methods can provide valuable information about the vibrational frequencies, electronic structure, and charge distribution of the compound. Additionally, the compound's potential as a non-linear optical material or its antioxidant efficacy can be evaluated using appropriate assays, as seen in the analysis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one .

Scientific Research Applications

Synthesis and Bioactivity

A study focused on synthesizing novel compounds related to 1-(2,6-Dimethoxybenzyl)piperidin-4-one, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, and exploring their bioactivity. The synthesized compound showed broad inhibitory activities against fungi (Xue Si-jia, 2011).

Biological Evaluation in Alzheimer's Research

Another study synthesized and evaluated 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, an analog of donepezil, for in vivo studies of acetylcholinesterase in Alzheimer's disease research (S. Y. Lee et al., 2000).

Anti-Alzheimer's Agents

In a related context, N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives were synthesized based on the lead compound donepezil, a major drug for Alzheimer's disease management. These compounds were evaluated for anti-Alzheimer's activity, with some showing excellent profiles (M. Gupta et al., 2020).

Synthesis and Structural Analysis

A study on the synthesis of cytotoxic compound analogs like 3,5-bis(2-fluorobenzylidene)-4-piperidone revealed insights into their molecular structures and potential pharmacological effects (P. Lagisetty et al., 2009).

Mannich Derivative Synthesis

Research on synthesizing a Mannich derivative of arctigenin involved structural modifications and provided details for optimal synthesis processes (Dou De-qiang, 2013).

Mechanism of Action

Target of Action

The primary target of 1-(2,6-Dimethoxybenzyl)piperidin-4-one is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with Alzheimer’s disease.

Mode of Action

It is known to interact with beta-secretase 1

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 .

properties

IUPAC Name

1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-13-4-3-5-14(18-2)12(13)10-15-8-6-11(16)7-9-15/h3-5H,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMZATUVLVIXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375569
Record name 1-(2,6-Dimethoxybenzyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethoxybenzyl)piperidin-4-one

CAS RN

397244-87-0
Record name 1-(2,6-Dimethoxybenzyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-Dimethoxybenzyl)piperidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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